2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl-
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- is a complex organic compound that belongs to the class of pyrimidinetriones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- typically involves multi-step organic reactions. One common method might include the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of hydroxylated or aminated derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibiting enzyme activity, modulating receptor function, or altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4,6(1H,3H,5H)-Pyrimidinetrione: A simpler analog without the hydroxy and triphenyl groups.
5-Hydroxy-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar structure but lacks the triphenyl groups.
1,3,5-Triphenyl-2,4,6(1H,3H,5H)-Pyrimidinetrione: Similar but without the hydroxy group.
Uniqueness
The presence of the hydroxy and triphenyl groups in 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-hydroxy-1,3,5-triphenyl- imparts unique chemical properties, such as increased stability, specific reactivity, and potential biological activity, distinguishing it from its simpler analogs.
Properties
CAS No. |
103929-61-9 |
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Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5-hydroxy-1,3,5-triphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H16N2O4/c25-19-22(28,16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15,28H |
InChI Key |
AAQUSUQNRQDBRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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